![molecular formula C15H10Br2N2O2S B2836741 N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide CAS No. 361183-90-6](/img/structure/B2836741.png)
N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide
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Overview
Description
Scientific Research Applications
- Benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide, have shown promise in cancer treatment . Researchers have explored their potential as antitumor agents due to their ability to inhibit cancer cell growth and induce apoptosis.
- Benzothiazoles possess antibacterial properties . Researchers have evaluated N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide for its effectiveness against bacterial pathogens.
- Benzothiazole derivatives have been explored as anticonvulsants . Researchers investigate whether N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide can modulate neuronal excitability and prevent seizures.
- Benzothiazoles exhibit antidiabetic properties . Scientists explore whether N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide can regulate glucose metabolism, enhance insulin sensitivity, or protect pancreatic β-cells.
- Benzothiazole compounds have demonstrated antifungal potential . Researchers investigate whether N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide can inhibit fungal growth and prevent infections.
- Benzothiazole derivatives serve as versatile building blocks in organic synthesis . Researchers utilize N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide as a precursor for constructing more complex molecules.
Anticancer Properties
Antibacterial Activity
Anticonvulsant Potential
Antidiabetic Effects
Antifungal Activity
Synthetic Applications
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide interacts with its targets by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it disrupts the production of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever generation .
Result of Action
The inhibition of COX enzymes by N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide results in a decrease in prostaglandin production . This leads to a reduction in inflammation and pain, providing relief for conditions such as arthritis .
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,5-dibromo-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Br2N2O2S/c1-21-13-9(6-8(16)7-10(13)17)14(20)19-15-18-11-4-2-3-5-12(11)22-15/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFMNCRARVEZMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-3,5-dibromo-2-methoxybenzamide |
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